molecular formula C10H13F2N3 B13725607 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine

4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine

Cat. No.: B13725607
M. Wt: 213.23 g/mol
InChI Key: CRIFJYONTMQVLP-UHFFFAOYSA-N
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Description

4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine is a synthetic organic compound that belongs to the class of bipyridines This compound is characterized by the presence of two fluorine atoms and a tetrahydropyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine typically involves multi-step organic reactions. One common method includes the fluorination of a bipyridine precursor followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4’-carbonitrile
  • 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl

Comparison: Compared to similar compounds, 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine is unique due to its specific fluorination pattern and tetrahydropyridine ring structure

Properties

Molecular Formula

C10H13F2N3

Molecular Weight

213.23 g/mol

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)pyridin-3-amine

InChI

InChI=1S/C10H13F2N3/c11-10(12)2-5-15(6-3-10)9-1-4-14-7-8(9)13/h1,4,7H,2-3,5-6,13H2

InChI Key

CRIFJYONTMQVLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=NC=C2)N

Origin of Product

United States

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